molecular formula C5H8O2S2 B14592412 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene CAS No. 61442-07-7

1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene

Cat. No.: B14592412
CAS No.: 61442-07-7
M. Wt: 164.3 g/mol
InChI Key: ZQDUHQOGNJWYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene is an organic compound characterized by the presence of both ethenesulfonyl and methylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene typically involves the reaction of ethenesulfonyl chloride with a methylsulfanyl-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1,1-bis(methylsulfanyl)ethene
  • Ethene, 1,1-bis(methylsulfonyl)-
  • Ethene, 1,1’-[methylenebis(sulfonyl)]bis-

Comparison: 1-(Ethenesulfonyl)-2-(methylsulfanyl)ethene is unique due to the presence of both ethenesulfonyl and methylsulfanyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,1-bis(methylsulfanyl)ethene lacks the ethenesulfonyl group, resulting in different chemical behavior and applications .

Properties

CAS No.

61442-07-7

Molecular Formula

C5H8O2S2

Molecular Weight

164.3 g/mol

IUPAC Name

1-ethenylsulfonyl-2-methylsulfanylethene

InChI

InChI=1S/C5H8O2S2/c1-3-9(6,7)5-4-8-2/h3-5H,1H2,2H3

InChI Key

ZQDUHQOGNJWYHH-UHFFFAOYSA-N

Canonical SMILES

CSC=CS(=O)(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.